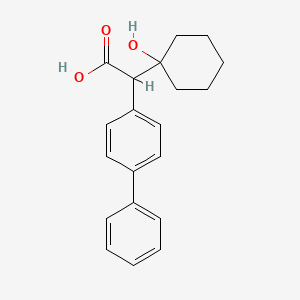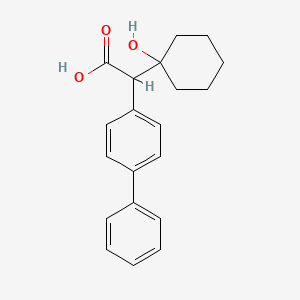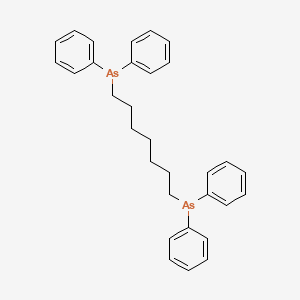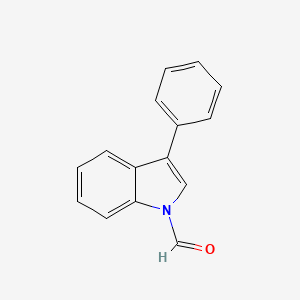
3-Phenyl-1H-indole-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyl-1H-indole-1-carbaldehyde is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are prevalent in natural products and pharmaceuticals due to their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1H-indole-1-carbaldehyde typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide and phosphorus oxychloride to form the indole ring .
Industrial Production Methods: Industrial production of indole derivatives, including this compound, often employs catalytic processes to enhance yield and efficiency. These methods may involve the use of metal catalysts and optimized reaction conditions to facilitate large-scale synthesis .
化学反応の分析
Types of Reactions: 3-Phenyl-1H-indole-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Manganese dioxide in carbon tetrachloride is commonly used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various electrophiles can be used under acidic or basic conditions to introduce substituents onto the indole ring.
Major Products:
Oxidation: Indole-3-carboxylic acid.
Reduction: 3-Phenyl-1H-indole-1-methanol.
Substitution: Depending on the electrophile, various substituted indoles can be formed.
科学的研究の応用
3-Phenyl-1H-indole-1-carbaldehyde has a wide range of applications in scientific research:
作用機序
The biological activity of 3-Phenyl-1H-indole-1-carbaldehyde is primarily due to its ability to interact with various molecular targets. The indole ring can bind to multiple receptors, influencing pathways involved in cell signaling and gene expression . For example, it can act as an agonist at the aryl hydrocarbon receptor, modulating immune responses .
類似化合物との比較
Indole-3-carbaldehyde: Similar in structure but lacks the phenyl group at the 3-position.
3-Phenylindole: Lacks the aldehyde group at the 1-position.
1H-Indole-3-carboxaldehyde: Similar but with different substitution patterns.
Uniqueness: 3-Phenyl-1H-indole-1-carbaldehyde is unique due to the presence of both the phenyl group and the aldehyde group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in synthesis and research .
特性
CAS番号 |
83824-09-3 |
|---|---|
分子式 |
C15H11NO |
分子量 |
221.25 g/mol |
IUPAC名 |
3-phenylindole-1-carbaldehyde |
InChI |
InChI=1S/C15H11NO/c17-11-16-10-14(12-6-2-1-3-7-12)13-8-4-5-9-15(13)16/h1-11H |
InChIキー |
ZGFKLMDGVBDNHI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CN(C3=CC=CC=C32)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


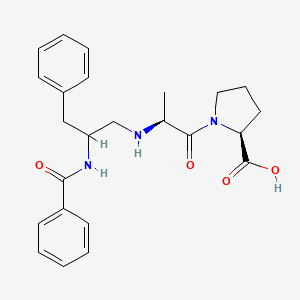
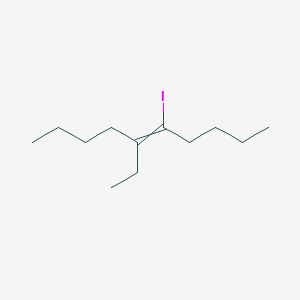
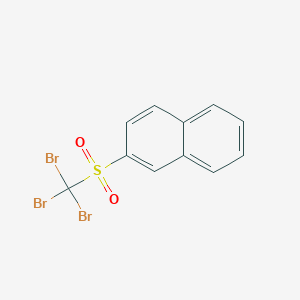
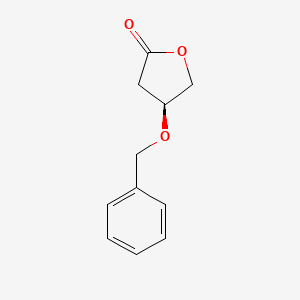
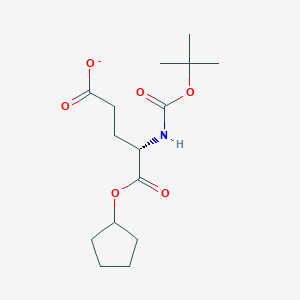
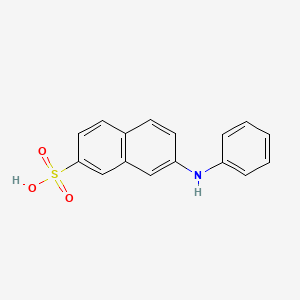
![1-[2-Oxo-2-(2-oxo-1,2-dihydroquinolin-6-yl)ethyl]pyridin-1-ium chloride](/img/structure/B14424336.png)
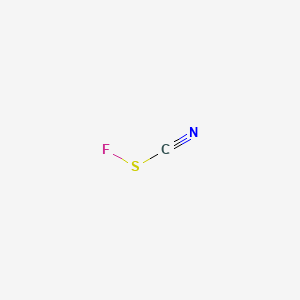
![1-Methoxy-7,12-dioxaspiro[5.6]dodecane](/img/structure/B14424358.png)
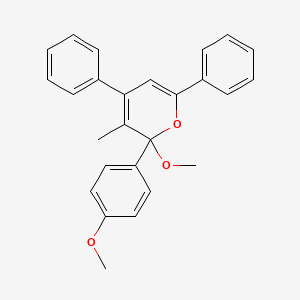
![3-{[4-(4-Hydroxybutyl)phenoxy]methyl}thiophene-2-carboxylic acid](/img/structure/B14424362.png)
